1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide
Description
1-N-Cyclohexyl-1-N-methylbenzene-1,2-disulfonamide (molecular formula: C₁₃H₂₀N₂O₄S₂) is a disulfonamide derivative featuring a benzene ring substituted with two sulfonamide groups at the 1,2-positions. Each sulfonamide nitrogen is further functionalized with a cyclohexyl and methyl group, respectively (SMILES: CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)N) . Structural characterization via InChIKey (AAUVVCHGNHSEJG-UHFFFAOYSA-N) confirms its unique stereoelectronic profile . Predicted collision cross-section (CCS) values for its adducts range from 170.3–177.2 Ų, suggesting moderate molecular bulkiness .
Structure
3D Structure
Properties
IUPAC Name |
2-N-cyclohexyl-2-N-methylbenzene-1,2-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-15(11-7-3-2-4-8-11)21(18,19)13-10-6-5-9-12(13)20(14,16)17/h5-6,9-11H,2-4,7-8H2,1H3,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUVVCHGNHSEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide can be synthesized through a multi-step process involving the sulfonation of benzene derivatives followed by the introduction of cyclohexyl and methyl groups. The typical synthetic route involves:
Sulfonation: Benzene is treated with sulfuric acid to introduce sulfonic acid groups.
Cyclohexylation: The sulfonated benzene is reacted with cyclohexylamine under controlled conditions to form the cyclohexyl derivative.
Methylation: The final step involves the methylation of the cyclohexyl derivative using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols, typically under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Cyclohexyl vs. Hydrophilic Groups
Compound A : (±)-trans-N-(2-(1,2-dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide ()
- Structure: A monosulfonamide with a dihydroxycyclohexyl-ethyl substituent.
- Key Differences: The hydroxyl groups enhance hydrophilicity, contrasting with the hydrophobic cyclohexyl group in the target compound. Potential for hydrogen bonding and metal coordination (via -OH groups), unlike the target compound’s inert cyclohexyl/methyl substituents .
Compound B : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Benzamide with an N,O-bidentate directing group.
- Key Differences: The amide group (-CONH-) versus sulfonamide (-SO₂NH-) alters electronic properties (e.g., resonance effects).
Sulfonamide Backbone Variations
Compound C : N,N'-Di-(1-phenylethyl)-benzene-1,2-disulfonamide ()
- Structure : 1,2-Benzenedisulfonamide with phenylethyl substituents.
- Key Differences :
Compound D : Methanesulfonamide, N-cyclohexyl-1,1,1-trifluoro ()
- Structure : Aliphatic sulfonamide with a trifluoromethyl group.
- Key Differences :
Predicted Physicochemical Properties
| Property | Target Compound | Compound A | Compound D |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₄S₂ | C₁₆H₂₄N₂O₃S | C₇H₁₂F₃NO₂S |
| Key Substituents | Cyclohexyl, Methyl | Dihydroxycyclohexyl-ethyl | Trifluoromethyl |
| Predicted CCS [Ų] (M+H) | 170.3 | N/A | N/A |
| Functional Groups | Disulfonamide | Monosulfonamide, Diol | Monosulfonamide, CF₃ |
| Hydrophilicity | Moderate (cyclohexyl) | High (-OH groups) | Low (CF₃) |
Research Implications and Gaps
- Reactivity : The target compound’s disulfonamide motif may enable dual hydrogen-bonding interactions, but its lack of directing groups (cf. Compound B) limits applications in catalysis .
- Property Predictions : CCS values suggest utility in ion mobility spectrometry, though experimental validation is required .
Biological Activity
1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide is an organic compound with the molecular formula C13H20N2O4S2. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H20N2O4S2
- CAS Number : 949321-46-4
- Structure : The compound features a benzene ring substituted with two sulfonamide groups, a cyclohexyl group, and a methyl group.
The primary mechanism of action for this compound is its ability to inhibit specific enzymes by binding to their active sites. This inhibition can prevent substrate access and subsequently reduce enzyme activity. Such interactions are crucial for therapeutic applications where enzyme modulation is desired.
Enzyme Inhibition
Research indicates that this compound functions effectively as an enzyme inhibitor. It has been studied for its potential in inhibiting sulfonamide-sensitive enzymes, which are significant in various biological processes including bacterial growth and metabolism. The inhibition profile suggests that it may be particularly effective against certain bacterial strains.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies have demonstrated that it can inhibit the growth of various bacteria, making it a candidate for further exploration as an antibiotic agent. Its structure allows it to penetrate bacterial cell walls and disrupt metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by acting on bradykinin receptors, which play a crucial role in mediating inflammatory responses. This suggests potential therapeutic applications in chronic inflammatory diseases such as asthma and rheumatoid arthritis .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Bacterial Inhibition : A study demonstrated that the compound significantly reduced the viability of Staphylococcus aureus in vitro at concentrations as low as 10 µM. The mechanism was attributed to its ability to inhibit key enzymes involved in cell wall synthesis .
- Anti-inflammatory Activity : In a murine model of inflammation, the compound exhibited a reduction in edema and inflammatory cytokine levels when administered at therapeutic doses. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Enzyme inhibition |
| 1-N-cyclohexyl-1-N-methylbenzene-1-sulfonamide | Moderate antimicrobial activity | Less effective enzyme binding |
| 1-N-cyclohexyl-1-N-ethylbenzene-1,2-disulfonamide | Reduced potency compared to disulfonamide | Altered binding affinity |
Q & A
Q. What are the recommended synthetic routes for 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves sequential sulfonylation of benzene-1,2-disulfonyl chloride with cyclohexylamine and methylamine. A method adapted from analogous sulfonamide syntheses (e.g., N-cyclohexylbenzene sulfonamide) employs sodium hydride as a base in a polar aprotic solvent like DMF or THF. Reaction optimization includes:
- Stepwise addition : Introduce cyclohexylamine first to sulfonate the 1-position, followed by methylamine for the 2-position to minimize steric interference .
- Temperature control : Maintain 0–5°C during amine addition to prevent side reactions (e.g., over-sulfonation).
- Purification : Crystallize from a methanol-water mixture (50:50 v/v) to isolate the pure product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key analytical techniques include:
- NMR spectroscopy : Compare and NMR peaks with computed spectra (e.g., using InChI-derived structural data) to verify substituent positions. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while methyl groups resonate as singlets near δ 3.0 ppm .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond lengths, as demonstrated in analogous sulfonamide derivatives .
- Mass spectrometry : Validate molecular weight (MW ≈ 325.4 g/mol) via high-resolution MS.
Q. What are the primary research applications of this compound in medicinal chemistry?
this compound is explored as a dual-functional scaffold :
- Enzyme inhibition : The sulfonamide groups act as zinc-binding motifs in metalloenzyme inhibitors (e.g., carbonic anhydrase).
- Probe development : Its rigid aromatic core facilitates studies on protein-ligand interactions via fluorescence tagging or isotopic labeling .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexyl and methyl groups influence the compound’s reactivity in catalytic systems?
- Steric hindrance : The bulky cyclohexyl group at the 1-position reduces nucleophilic attack at the adjacent sulfonamide, necessitating tailored catalysts (e.g., Pd/C with microwave irradiation) for cross-coupling reactions.
- Electronic modulation : Methyl groups enhance electron density at the benzene ring, affecting regioselectivity in electrophilic substitutions. Computational studies (DFT) are recommended to map charge distribution .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values or binding affinities may arise from:
- Solvent polarity : Activity in polar solvents (e.g., DMSO) vs. nonpolar media alters ligand conformation.
- Assay variability : Cross-validate results using orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence quenching for occupancy).
- Impurity profiling : Use HPLC-MS to rule out byproducts (e.g., mono-sulfonated intermediates) that may skew bioactivity data .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Employ AutoDock Vina with force fields (e.g., AMBER) to simulate binding to enzymes like carbonic anhydrase IX.
- MD simulations : Run 100-ns trajectories to assess stability of sulfonamide-Zn coordination in aqueous environments.
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with inhibitory potency across analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Racemization risk : The cyclohexyl group’s chiral center may racemize under high-temperature conditions. Mitigate via low-temperature reactions (<40°C) and chiral catalysts (e.g., BINAP-Ru complexes).
- Column chromatography limitations : Replace with preparative HPLC for gram-scale separations.
Methodological Notes
- Synthetic protocols should prioritize reproducibility: Document exact molar ratios, solvent grades, and drying times.
- Data validation requires triplicate experiments with statistical analysis (e.g., ANOVA for yield comparisons).
- Ethical reporting : Disclose computational parameters (e.g., grid box size in docking) to ensure replicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
